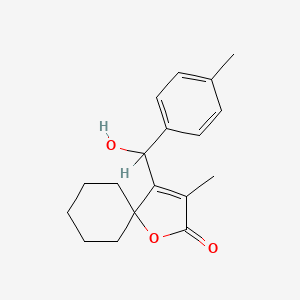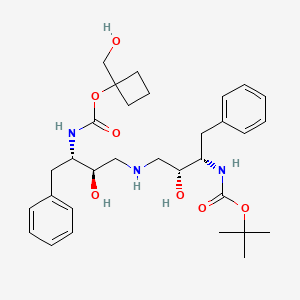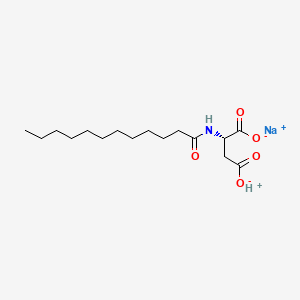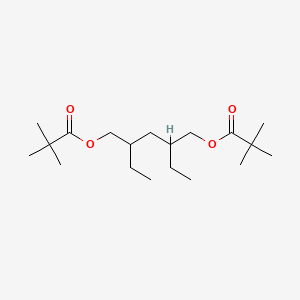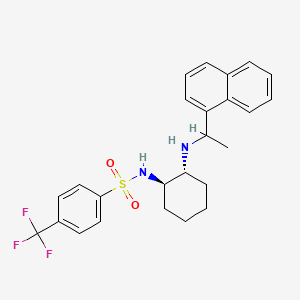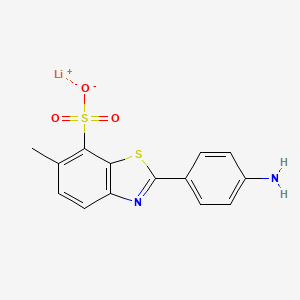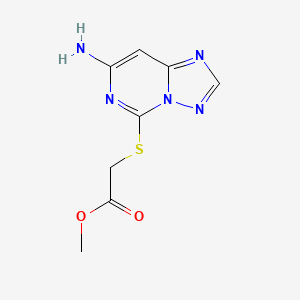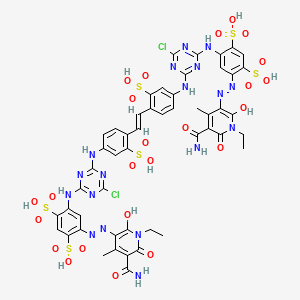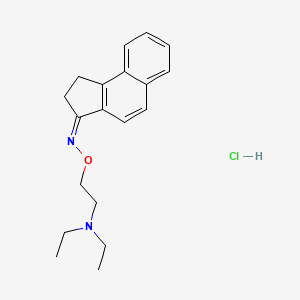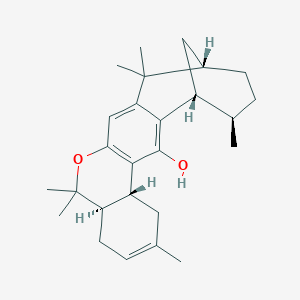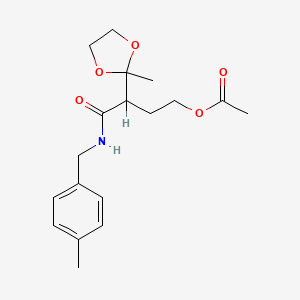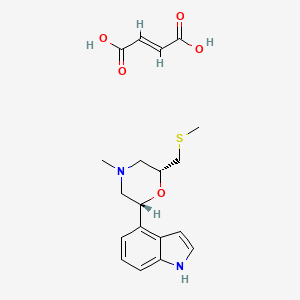
cis-(+-)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole is a complex organic compound with a unique structure that includes an indole ring, a morpholine ring, and a methylthio group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole typically involves multi-step organic reactions. The process often starts with the preparation of the indole ring, followed by the introduction of the morpholine ring and the methylthio group. Specific reagents and catalysts are used to facilitate these reactions, and the conditions must be carefully controlled to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for yield and efficiency, with considerations for cost, safety, and environmental impact. Industrial methods might also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the indole or morpholine rings.
Substitution: Functional groups on the indole or morpholine rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or morpholine rings.
Scientific Research Applications
cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and morpholine-containing molecules. Examples include:
- 4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole
- 4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole derivatives
Uniqueness
cis-(±)-4-(4-Methyl-6-((methylthio)methyl)-2-morpholinyl)-1H-indole is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
113829-56-4 |
|---|---|
Molecular Formula |
C19H24N2O5S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;(2R,6R)-2-(1H-indol-4-yl)-4-methyl-6-(methylsulfanylmethyl)morpholine |
InChI |
InChI=1S/C15H20N2OS.C4H4O4/c1-17-8-11(10-19-2)18-15(9-17)13-4-3-5-14-12(13)6-7-16-14;5-3(6)1-2-4(7)8/h3-7,11,15-16H,8-10H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t11-,15+;/m1./s1 |
InChI Key |
IJYFWGCJNJUZQY-CSEITFAYSA-N |
Isomeric SMILES |
CN1C[C@@H](O[C@@H](C1)C2=C3C=CNC3=CC=C2)CSC.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CC(OC(C1)C2=C3C=CNC3=CC=C2)CSC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


